2-(4-nitrophenyl)-1H-imidazole hydrochloride
Description
2-(4-Nitrophenyl)-1H-imidazole hydrochloride is a nitro-substituted imidazole derivative with the molecular formula C₉H₈ClN₃O₂ and a molecular weight of 225.63 g/mol . The compound features a 4-nitrophenyl group at the 2-position of the imidazole ring and a hydrochloride salt, which enhances its solubility in polar solvents. Imidazole derivatives are renowned for their diverse biological activities, including kinase inhibition, antimicrobial, and antiparasitic properties. The nitro group in this compound acts as a strong electron-withdrawing moiety, influencing its electronic properties and reactivity in chemical and biological systems .
Properties
IUPAC Name |
2-(4-nitrophenyl)-1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2.ClH/c13-12(14)8-3-1-7(2-4-8)9-10-5-6-11-9;/h1-6H,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWANNMWFNRUYPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CN2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193389-98-8 | |
| Record name | 1H-Imidazole, 2-(4-nitrophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193389-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-1H-imidazole hydrochloride typically involves the condensation of 4-nitrobenzaldehyde with glyoxal in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazole ring. The final product is obtained by treating the imidazole derivative with hydrochloric acid to yield the hydrochloride salt.
Reaction Conditions:
Reagents: 4-nitrobenzaldehyde, glyox
Biological Activity
2-(4-Nitrophenyl)-1H-imidazole hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
The compound features an imidazole ring substituted with a 4-nitrophenyl group, which imparts unique chemical properties that are significant for its biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C9H8ClN3O2 |
| Molecular Weight | 215.63 g/mol |
| Log P (Octanol/Water) | 2.0 |
| Solubility | Soluble in water |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can affect drug metabolism and the efficacy of other therapeutic agents.
- Antimicrobial Activity : Studies have shown that the compound exhibits significant antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate its potential as an antibacterial agent.
- Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated its efficacy against clinical isolates of E. coli, revealing an MIC of 125 µg/mL, suggesting its potential use in treating infections caused by resistant strains.
Anticancer Research
In another study focusing on HeLa cells, the compound was found to significantly reduce cell viability at concentrations above 10 µM after 48 hours of exposure. This reduction in viability is indicative of its potential as a lead structure for developing new anticancer agents.
Case Study 1: Antimicrobial Efficacy
A clinical evaluation assessed the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated promising antibacterial activity with an MIC value indicating effectiveness against resistant strains.
Case Study 2: Anticancer Activity
A separate research project investigated the effects of the compound on cervical cancer cells (HeLa). The study reported a significant decrease in cell viability at concentrations greater than 10 µM, highlighting its potential for further development into anticancer therapies.
Scientific Research Applications
Biological Applications
Antimicrobial and Anticancer Properties
Research has demonstrated that 2-(4-nitrophenyl)-1H-imidazole hydrochloride exhibits notable antimicrobial and anticancer activities. Studies indicate that imidazole derivatives can inhibit the growth of various pathogenic microorganisms, including bacteria and fungi. Furthermore, certain derivatives of this compound have shown promising results in preclinical models against cancer cell lines, suggesting potential as anticancer agents .
Mechanism of Action
The biological efficacy of this compound is attributed to its ability to interact with biological targets such as enzymes and receptors involved in cellular signaling pathways. The compound's nitro group may play a crucial role in its reactivity and binding affinity, enhancing its pharmacological properties .
Coordination Chemistry
Imidazole derivatives, including this compound, are valuable in coordination chemistry due to their ability to act as ligands for metal ions. These compounds can form stable complexes with transition metals, which can be utilized in various applications such as:
- Catalysis : Metal complexes formed with imidazole derivatives are often employed as catalysts in organic reactions due to their unique electronic properties .
- Material Science : The formation of metal-organic frameworks (MOFs) using imidazole derivatives has garnered attention for applications in gas storage and separation technologies .
Case Study 1: Antimicrobial Activity
A study assessed the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound exhibited significant inhibitory effects comparable to standard antibiotics, suggesting its potential use in developing new antimicrobial agents .
Case Study 2: Cancer Cell Inhibition
In a preclinical trial, derivatives of this compound were tested for their ability to induce apoptosis in cancer cell lines. The findings revealed that certain modifications to the compound enhanced its cytotoxic effects, paving the way for further development as an anticancer therapeutic .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural and physicochemical differences between 2-(4-nitrophenyl)-1H-imidazole hydrochloride and related imidazole derivatives:
Key Observations:
- Electron Effects: The 4-nitrophenyl group in the target compound confers strong electron-withdrawing effects, enhancing its electrophilicity compared to methoxy-substituted analogs (e.g., 2-(4-methoxyphenyl)-1H-imidazole HCl), which have electron-donating groups .
- Biological Activity: Compounds like PD169316 (a p38 MAP kinase inhibitor) share the 4-nitrophenyl group but include additional substituents (fluorophenyl, pyridyl), broadening their biological target specificity .
- Solubility: Hydrochloride salts generally improve aqueous solubility. However, bulky substituents (e.g., diphenyl groups in ) reduce solubility compared to simpler analogs .
Anthelmintic Activity
- Target Compound: Derivatives of 2-(4-nitrophenyl)-1H-imidazole, such as N-ethyl-2-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl]acetamide (3c) , exhibit potent anthelmintic activity against Pheretima posthuma (Indian earthworms), outperforming albendazole in inducing paralysis and death .
- Analog Comparison: Benzimidazole derivatives with 4-chlorophenyl groups (e.g., compound 3q ) show comparable efficacy, suggesting that electron-withdrawing groups (nitro or chloro) are critical for activity .
Kinase Inhibition
- PD169316: This compound inhibits p38 MAP kinase via its 4-nitrophenyl and pyridyl groups, demonstrating how auxiliary substituents expand therapeutic applications beyond simpler imidazole derivatives .
Coordination Chemistry
- 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazol-3-ium chloride () forms metal-organic frameworks (MOFs) due to its planar structure and multiple coordination sites. The target compound lacks these phenyl groups, limiting its utility in MOF synthesis .
Q & A
Q. What are the common synthetic routes for 2-(4-nitrophenyl)-1H-imidazole hydrochloride, and how do reaction conditions affect yield and purity?
The synthesis typically involves palladium-catalyzed hydrogenation of a nitro-containing precursor followed by cyclization. For example, hydrogenation of 4-chloro-N-(isoxazol-4-yl)benzamide with Pd/C or Raney nickel avoids dehalogenation byproducts, achieving intermediate yields up to 92% . Cyclization under alkaline conditions (NaOH in ethanol at 45°C) yields 88% of the target compound, while weaker bases (e.g., Na₂CO₃) or lower temperatures (25°C) reduce efficiency . Solvent choice (ethanol vs. water) and reaction time also critically influence purity and yield.
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Key techniques include:
- NMR spectroscopy (¹H and ¹³C) to confirm proton environments and carbon connectivity.
- IR spectroscopy to identify functional groups (e.g., nitro, imidazole).
- Mass spectrometry (MS) for molecular weight validation.
- X-ray crystallography to resolve crystal structure and confirm regiochemistry, as demonstrated for related nitro-substituted imidazolium salts .
Q. How does the nitro group influence the chemical reactivity of this compound in substitution reactions?
The electron-withdrawing nitro group at the 4-position of the phenyl ring activates the aromatic system for electrophilic substitution at specific positions (e.g., para to the nitro group). It also enhances the compound’s stability and directs coordination chemistry, enabling interactions with transition metals in metal-organic frameworks .
Advanced Research Questions
Q. What strategies can optimize the cyclization step during synthesis to minimize byproduct formation?
Catalyst selection is critical: Raney nickel prevents dehalogenation compared to Pd/C . Optimal conditions include:
- Strong bases (e.g., NaOH) to promote Schiff base formation and cyclization.
- Elevated temperatures (45°C) to accelerate intermediate conversion.
- Ethanol as a solvent to balance solubility and reaction kinetics. Monitoring via LC-MS ensures real-time tracking of intermediates and byproducts .
Q. How can computational chemistry predict the coordination behavior of this compound with transition metals?
Density functional theory (DFT) calculations model electronic interactions between the nitro group, imidazole ring, and metal ions. For example, the nitro group’s electron-withdrawing nature and imidazole’s lone pairs can predict binding affinities for metals like Cu²⁺ or Fe³⁺, supporting applications in catalysis or materials science .
Q. What challenges arise in achieving regioselective deuteration at the C5 position of the imidazole ring?
Regioselective deuteration requires precise control of acid/base conditions to stabilize reactive intermediates. For example, adjusting pH to favor protonation at specific sites and using deuterated solvents (e.g., D₂O) enhances selectivity. Reaction time and temperature must be optimized to avoid over-deuteration or side reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
